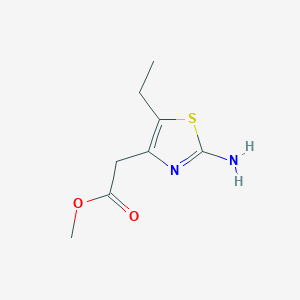
Ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)cyclopropanecarboxylate
Overview
Description
Synthesis Analysis
There are methods of synthesizing enantioenriched difluoroalkylcyclopropyl amino esters and their salts, such as the dicyclohexylamine salt of (1S,2R)-2- (difluoromethyl)-1- (propoxycarbonyl)cyclopropane carboxylic acid . These compounds are useful intermediates in the synthesis of viral protease inhibitors . The synthesis generally involves isolating or synthesizing an enantioenriched intermediate whose stereochemistry can be preserved in the required subsequent synthetic transformations .Molecular Structure Analysis
The molecular structure of a similar compound, Ethyl (1S,2R)-1-cyano-2-phenylcyclopropanecarboxylate, has been analyzed . It has a Molecular Formula of C13H13NO2, an Average mass of 215.248 Da, and a Monoisotopic mass of 215.094635 Da . It has 2 defined stereocentres .Chemical Reactions Analysis
The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, Ethyl (1S,2R)-1-cyano-2-phenylcyclopropanecarboxylate, include a Density of 1.2±0.1 g/cm3, a Boiling Point of 347.1±42.0 °C at 760 mmHg, and a Vapour Pressure of 0.0±0.8 mmHg at 25°C . It also has an Enthalpy of Vaporization of 59.1±3.0 kJ/mol and a Flash Point of 165.2±14.6 °C .Scientific Research Applications
Mass Spectrometric Characterization of Stereisomers
The mass spectrometric behavior of compounds similar to Ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)cyclopropanecarboxylate was studied under atmospheric pressure ionization conditions. This research is significant for the characterization of different stereoisomers, which exhibit specific fragmentation pathways (Cristoni et al., 2000).
Enzymatic Process Development for Chiral Intermediates
A study focused on the enzymatic transformation of a compound into a chiral alcohol, a key intermediate for synthesizing compounds including this compound. This process highlights the potential of green and environmentally sound methods in industrial applications (Guo et al., 2017).
Application in Organic Synthesis
The compound's behavior in Wittig olefination, a critical process in the synthesis of cyclopropyl amino acids, was examined. The study demonstrates its utility in synthesizing high yields of cyclopropyl amino acids in enantiomerically pure form (Cativiela et al., 1996).
Polymer Chemistry Applications
In polymer chemistry, Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a similar compound, was used in the oligomerization process. This process involved the use of horseradish peroxidase as a catalyst, demonstrating the compound's relevance in innovative polymerization techniques (Pang et al., 2003).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO3/c1-2-20-13(19)14(8-10(14)11(15)16)17-12(18)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3,(H,17,18)/t10-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRGAKLRMSCQHQ-HZMBPMFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C(F)F)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]1(C[C@H]1C(F)F)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743212 | |
| Record name | Ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083005-84-8 | |
| Record name | Ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Iodo-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1401212.png)

![3-(2,4-Dichlorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1401214.png)





![Tert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine-1-carboxylate](/img/structure/B1401225.png)



